molecular formula C18H17ClN2O B1666168 Benzamide, 3-chloro-N-(3-(1H-indol-3-yl)propyl)- CAS No. 72612-08-9

Benzamide, 3-chloro-N-(3-(1H-indol-3-yl)propyl)-

Cat. No. B1666168
CAS RN: 72612-08-9
M. Wt: 312.8 g/mol
InChI Key: IJCRRJXGKHUUFF-UHFFFAOYSA-N
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Description

Benzamide, 3-chloro-N-(3-(1H-indol-3-yl)propyl)- is a bioactive chemical.

Scientific Research Applications

  • Alkaline Phosphatase Inhibition : A study on bi-heterocyclic benzamides, including compounds related to Benzamide, 3-chloro-N-(3-(1H-indol-3-yl)propyl)-, demonstrated these molecules as potent inhibitors of alkaline phosphatase. This finding has implications for bone and teeth calcification (Abbasi et al., 2019).

  • Anti-Inflammatory Activity : Research conducted in 1990 found that derivatives of Benzamide, 3-chloro-N-(3-(1H-indol-3-yl)propyl)-, specifically indolyl azetidinones, showed significant anti-inflammatory activity (Kalsi et al., 1990).

  • Chemical Synthesis and Characterization : The compound 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was synthesized and characterized, revealing its potential for diverse biological properties such as anti-tumor and anti-inflammatory activities (Geetha et al., 2019).

  • Pro-apoptotic Anticancer Activity : A study on the synthesis of 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives revealed significant proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015).

  • Antimicrobial and Antiproliferative Activities : N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides were synthesized and found to have notable antibacterial, antifungal, and antiproliferative activities. These compounds showed potential as novel agents for antimicrobial and anticancer therapies (Kumar et al., 2012).

  • Enantioselective Chlorocyclization : A study described the enantioselective chlorocyclization of indole-3-yl-benzamides, leading to the construction of fused indolines with potential therapeutic applications (Yin & You, 2014).

  • Neuroleptic Properties : The synthesis and evaluation of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds were conducted, demonstrating promising neuroleptic properties with potential for the treatment of psychosis (Iwanami et al., 1981).

  • Antipsychotic Agent Evaluation : Heterocyclic analogues of benzamide were prepared and evaluated as potential antipsychotic agents, showing promising results in animal models of epilepsy and pain (Norman et al., 1996).

  • Photocatalytic Degradation Studies : Research on the photocatalytic degradation of propyzamide using titanium dioxide-loaded adsorbent supports, including benzamide derivatives, was conducted. This work has implications for environmental cleanup and pollution control (Torimoto et al., 1996).

properties

CAS RN

72612-08-9

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

3-chloro-N-[3-(1H-indol-3-yl)propyl]benzamide

InChI

InChI=1S/C18H17ClN2O/c19-15-7-3-5-13(11-15)18(22)20-10-4-6-14-12-21-17-9-2-1-8-16(14)17/h1-3,5,7-9,11-12,21H,4,6,10H2,(H,20,22)

InChI Key

IJCRRJXGKHUUFF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCCNC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCNC(=O)C3=CC(=CC=C3)Cl

Appearance

Solid powder

Other CAS RN

72612-08-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzamide, 3-chloro-N-(3-(1H-indol-3-yl)propyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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